molecular formula C3H5NO4 B1672590 Hadacidin CAS No. 689-13-4

Hadacidin

Cat. No.: B1672590
CAS No.: 689-13-4
M. Wt: 119.08 g/mol
InChI Key: URJHVPKUWOUENU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hadacidin primarily targets two key enzymes of the purine salvage pathway: Purine Nucleoside Phosphorylase (PNP) and Adenylosuccinate Synthetase (AdSS) . These enzymes play a crucial role in the metabolism of purine nucleotides, which are essential building blocks of DNA and RNA .

Mode of Action

This compound is a structural analogue of L-aspartic acid . It interacts with its targets (PNP and AdSS) by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the purine salvage pathway .

Biochemical Pathways

The inhibition of PNP and AdSS by this compound affects the purine salvage pathway . This pathway is responsible for the recovery of purines and purine nucleotides from the environment, which is the only source of these essential DNA and RNA building blocks for some organisms . The disruption of this pathway can lead to a decrease in the availability of purine nucleotides, affecting various downstream processes such as DNA and RNA synthesis .

Result of Action

The inhibition of PNP and AdSS by this compound leads to a disruption in the purine salvage pathway . This disruption can result in a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis . This can lead to a decrease in the rate of these processes, potentially affecting cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of this compound . Additionally, the pH and temperature of the environment can influence the stability of this compound . .

Safety and Hazards

There is a risk or severity of methemoglobinemia that can be increased when Hadacidin is combined with certain substances .

Future Directions

Due to the growing number of Helicobacter pylori strains resistant to currently available antibiotics, there is an urgent need to design new drugs utilizing different molecular mechanisms . Hadacidin, as a potent inhibitor of purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) from H. pylori, could be a potential candidate .

Biochemical Analysis

Biochemical Properties

Hadacidin interacts with key enzymes of the purine salvage pathway, namely purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) . These interactions play a crucial role in biochemical reactions, as this compound acts as a potent inhibitor of these enzymes .

Cellular Effects

In cellular processes, this compound’s effects are quite significant. For instance, it has been found that this compound is not effective in H. pylori cell cultures, despite being a potent inhibitor of PNP and AdSS . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves N-oxygenation of glycine to yield N-hydroxyglycine followed by N-formylation to yield the hydroxamate . This process explains how this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the biosynthesis de novo of adenylic acid , which could suggest potential long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single intraperitoneal injection of 1−2·5 g/kg body weight of this compound was found to be teratogenic when administered to pregnant hamsters between days 8 and 11 of gestation . Both the frequency of malformation and resorption were related to the dose and time of this compound administration .

Metabolic Pathways

This compound is involved in the purine salvage pathway, interacting with enzymes such as PNP and AdSS . This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

2-[formyl(hydroxy)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJHVPKUWOUENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2618-22-6 (mono-hydrochloride salt)
Record name Hadacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1043962
Record name Hadacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-13-4
Record name N-Formyl-N-hydroxyglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hadacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hadacidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hadacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HADACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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